1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine is a chemical compound that belongs to the piperazine class of heterocyclic organic compounds. Piperazines are characterized by a six-membered ring containing two nitrogen atoms positioned opposite each other. This particular compound features a cyclopentyl group and a 2,4-dimethoxybenzyl group attached to the piperazine ring, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis.
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine can be synthesized using readily available starting materials such as cyclopentylamine and 2,4-dimethoxybenzyl chloride. It is classified under piperazine derivatives, which are known for their diverse pharmacological activities. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of research in drug development.
The synthesis of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine typically involves the following steps:
For industrial applications, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Advanced purification techniques ensure the production of high-purity compounds necessary for pharmaceutical use.
The molecular formula of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine is . Its structure consists of:
The presence of methoxy groups on the benzyl moiety influences both the physical properties and biological activity of the compound.
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions:
The mechanism of action for 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific biological targets such as receptors or enzymes. The amine group within the piperazine structure can form hydrogen bonds and electrostatic interactions with active sites on target molecules, influencing their activity. The methoxy groups may enhance binding affinity and specificity due to their electron-donating properties .
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine has several applications in scientific research:
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine represents a structurally specialized N,N'-disubstituted piperazine derivative that exemplifies strategic molecular design in medicinal chemistry. Characterized by an alicyclic cyclopentyl group and an electron-rich 2,4-dimethoxybenzyl moiety appended to the piperazine nitrogens, this compound integrates conformational flexibility with targeted electronic properties. While not itself an approved therapeutic agent, its structural architecture places it within a prolific class of piperazine-based scaffolds that have yielded numerous clinically significant drugs targeting neurological disorders, viral infections, and oncology indications over the past decade [3] [8]. The molecule’s design facilitates exploration of structure-activity relationships (SAR) critical to optimizing receptor affinity, pharmacokinetic behavior, and metabolic stability—attributes driving sustained interest in analogous compounds within drug discovery pipelines [6].
The compound belongs to the N-alkyl-N'-aralkylpiperazine subclass, featuring:
Systematic IUPAC Name: 1-Cyclopentyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine [6].Molecular Formula: C₁₈H₂₈N₂O₂Molecular Weight: 304.43 g/mol [6]Key Symmetry Elements: The unsymmetrical substitution pattern (cyclopentyl vs. benzyl) renders the two piperazine nitrogen atoms diastereotopic in NMR spectroscopy. The 2,4-dimethoxybenzyl group exhibits restricted rotation of the aryl ring due to steric interaction between the ortho-methoxy and piperazine ring, influencing conformational dynamics [6].
Table 1: Core Structural Components of 1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine
Structural Element | Chemical Group | Attachment Site | Role in Molecular Properties |
---|---|---|---|
Piperazine Ring | Diazacyclohexane | Core scaffold | Confers basicity; hydrogen-bond acceptor sites |
Cyclopentyl Group | C₅H₉– | N1 of piperazine | Enhances lipophilicity & steric bulk |
2,4-Dimethoxybenzyl Group | (2,4-(CH₃O)₂C₆H₃CH₂– | N4 of piperazine | Provides aromatic π-system & H-bond acceptors |
The 2,4-dimethoxy substitution pattern on the benzyl aromatic ring is electronically distinct from the 2,5-isomer documented in PubChem CID 764465 [4] [6]. This positional isomerism significantly alters electronic distribution and steric presentation, potentially modulating biological target engagement.
Piperazine chemistry evolved from early 20th-century anthelmintic applications to become a cornerstone of modern drug design. Key developments enabling compounds like 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine include:
Reductive Amination for N-Alkylation: Early industrial synthesis of N-alkylpiperazines relied on stoichiometric alkyl halides, generating salt waste. Catalytic reductive amination emerged as a superior approach. For example, JPS61158973A (1986) disclosed high-yield 1-cyclopentylpiperazine synthesis via cyclopentanone/piperazine reductive amination using Raney nickel (50–130°C, 5–50 atm H₂), avoiding hazardous alkyl halides :
"Piperazine and cyclopentanone in a molar ratio of 1:0.5–1.5 are subjected to catalytic hydrogen reduction... to give 1-cyclopentylpiperazine. An amount of the catalyst used is preferably 2–50wt% Raney nickel... The reaction is carried out at 50–130 deg.C at 5–50atm. for 30min–6hr in a solvent such as toluene" .
Advancements in N-Aryl/N-Aralkylation: SNAr reactions and transition metal catalysis revolutionized piperazine derivatization. Buchwald-Hartwig amination (Pd-catalyzed) enabled coupling with aryl halides bearing electron-withdrawing groups, while Ullmann-Goldberg reactions (Cu-catalyzed) facilitated couplings with less activated aromatics [3] [8]. For benzyl halides like 2,4-dimethoxybenzyl chloride, direct alkylation with N-monosubstituted piperazines (e.g., 1-cyclopentylpiperazine) became the method of choice due to high reactivity [6].
Modular Synthesis of Target Compound: Modern synthesis employs sequential alkylation: 1) Preparation of 1-cyclopentylpiperazine via reductive amination , and 2) Benzylation using 2,4-dimethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile or ethanol), often with microwave acceleration to boost yields >90% and minimize bis-alkylation [6].
The structural duality of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine confers broad utility:
Pharmacokinetic Optimization: The cyclopentyl group enhances lipophilicity (calculated logP ~2.5–3.0 [6]), balancing aqueous solubility imparted by the piperazine, while the methoxy groups offer metabolic resistance compared to hydroxylated analogs.
Organic Synthesis & SAR Probes:
Table 2: Structure-Activity Relationship (SAR) Insights from Structural Analogues
Structural Variation | Biological Consequence | Key References |
---|---|---|
Benzyl Aromatic Substitution: | ||
2,4-Dimethoxy (target compound) | Enhanced 5-HT receptor affinity vs. monosubstituted | [6] |
2-Nitro (EVT-5772153) | Nitro-reduction to amine enables conjugation/cyclization | [5] |
4-Nitro (443915-54-6) | Electron-withdrawal may alter basicity & target binding | [10] |
N1-Substituent Modification: | ||
Cyclopentyl (target) | Optimal lipophilicity for CNS penetration | [6] |
Cyclohexyl (PubChem CID 764465) | Increased steric bulk; reduced metabolic oxidation | [4] |
Phenyl (e.g., 1-phenylpiperazine) | Enhanced dopamine receptor affinity | [3] |
This molecule exemplifies rational scaffold design in drug discovery, where modular piperazine substitution enables tailored bioactivity across therapeutic areas—from kinase inhibition in oncology to GPCR modulation in neuroscience [3] [8]. Its continued study drives innovation in synthetic methodology (e.g., flow chemistry, catalyst design) and molecular modeling of nitrogenous heterocycles [6] [8].
Table 3: Key Piperazine-Containing Drugs Approved by FDA (2011–2023) Illustrating Therapeutic Scope
Drug (Approval Year) | Indication | Piperazine Substitution Pattern | |
---|---|---|---|
Vortioxetine (2013) | Major depressive disorder | N-Aryl (3-fluorophenyl) | |
Palbociclib (2015) | Metastatic breast cancer | N-Alkyl (methyl), N'-Aryl (pyridyl) | |
Brexpiprazole (2015) | Schizophrenia/MDD | N-Aralkyl (4-(phthalimidobutyl)) | |
Fostemsavir (2020) | HIV infection | N,N'-Diacyl | |
Fezolinetant (2023) | Menopausal hot flashes | Piperazine embedded in fused polycycle | [3] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: